![molecular formula C13H15BN2O4 B581508 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1218791-28-6](/img/structure/B581508.png)
4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Description
“4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound. It is related to “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, which is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Synthesis Analysis
The synthesis of this compound is related to the synthesis of “4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1 H -pyrazole”, which is used as a raw substitute material for “4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1- (2,2,2-trifluoroethyl)-1 H -pyrazole”. The structure of the title compound was confirmed by FT-IR, 1 H NMR, 13 C NMR and MS spectroscopies .
Molecular Structure Analysis
The molecular structure of this compound is related to “4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1 H -pyrazole” and “C12H17BO2”, also known as "苯硼酸频哪醇酯" . The structure was confirmed by FT-IR, 1 H NMR, 13 C NMR and MS spectroscopies .
Chemical Reactions Analysis
The chemical reactions involving this compound are related to the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are related to “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, which is a colorless oily substance at room temperature .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : The compound 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has been utilized in synthesizing various compounds and studying their structural properties. For instance, Wu et al. (2021) synthesized compounds involving 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl and analyzed their structures through spectroscopy and X-ray diffraction. The molecular structures were optimized using density functional theory (DFT) and compared with X-ray diffraction results, indicating consistency between the optimized molecular structures and the crystal structures (Wu, Chen, Chen, & Zhou, 2021).
Crystal Structure and DFT Studies : Huang et al. (2021) conducted a study on compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, where they used FTIR, NMR spectroscopy, and mass spectrometry for confirmation of the structures. Single crystals were measured using X-ray diffraction, and DFT was used for further molecular structure calculations (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Sensing and Detection Applications
Hydrogen Peroxide Vapor Detection : Fu et al. (2016) demonstrated the use of derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl in developing organic thin-film fluorescence probes for detecting hydrogen peroxide vapor. They highlighted that introducing a functional group can enhance the sensing performance of borate to hydrogen peroxide vapor (Fu, Yao, Xu, Fan, Jiao, He, Zhu, Cao, & Cheng, 2016).
Fluorescence Probes for Detection : Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, for the detection of hydrogen peroxide. They demonstrated how these probes displayed varying fluorescence responses towards hydrogen peroxide, indicating their potential in sensing applications (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).
properties
IUPAC Name |
4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN2O4/c1-12(2)13(3,4)20-14(19-12)11-7-10(16(17)18)6-5-9(11)8-15/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOBIUGNFDSEOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675092 |
Source
|
Record name | 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
CAS RN |
1218791-28-6 |
Source
|
Record name | 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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